Methyl 5-iodo-2-methyl-3-nitrobenzoate

Palladium catalysis Oxidative addition Bond dissociation energy

Methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate (CAS 1511381‑00‑2, C₉H₈INO₄, MW 321.07) is a trisubstituted aromatic ester carrying iodine at the 5‑position, a methyl group at the 2‑position, and a nitro group at the 3‑position. It belongs to the class of ortho‑methyl‑substituted iodo‑nitro‑benzoate esters that serve as bifunctional building blocks in pharmaceutical and materials science R&D.

Molecular Formula C9H8INO4
Molecular Weight 321.07 g/mol
Cat. No. B7936020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-2-methyl-3-nitrobenzoate
Molecular FormulaC9H8INO4
Molecular Weight321.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)OC
InChIInChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyWCXUFGRKJQPURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Iodo-2-Methyl-3-Nitrobenzoate: Procurement‑Grade Trisubstituted Aromatic Ester for Palladium‑Catalyzed Transformations


Methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate (CAS 1511381‑00‑2, C₉H₈INO₄, MW 321.07) is a trisubstituted aromatic ester carrying iodine at the 5‑position, a methyl group at the 2‑position, and a nitro group at the 3‑position . It belongs to the class of ortho‑methyl‑substituted iodo‑nitro‑benzoate esters that serve as bifunctional building blocks in pharmaceutical and materials science R&D . The orthogonal reactivity of the C–I bond (oxidative addition) and the NO₂ group (reduction) makes the compound a strategic intermediate for sequential diversification pathways that are not accessible with the corresponding bromo or chloro analogs .

Why Methyl 5‑Bromo‑ (or Chloro‑) 2‑Methyl‑3‑Nitrobenzoate Cannot Substitute Methyl 5‑Iodo‑2‑Methyl‑3‑Nitrobenzoate in Pd‑Catalyzed Sequences


The iodine atom in methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate is not merely a placeholder halogen; it is the kinetically privileged leaving group for oxidative addition in palladium‑catalyzed cross‑coupling . Replacing the iodo substituent with bromo (or chloro) significantly alters the activation energy barrier: C–I bond dissociation energy ≈ 280 kJ mol⁻¹ vs. C–Br ≈ 346 kJ mol⁻¹ , translating to markedly slower coupling rates and often substantially lower yields under identical conditions . Moreover, the ortho‑methyl group introduces steric congestion that further suppresses palladium‑catalyzed reactivity, an effect that is especially penalizing for the less reactive bromo‑ and chloro‑arenes . Therefore, direct substitution with a bromo or chloro analog is not a performance‑equivalent swap; it predicts extended reaction times, harsher conditions, and poorer isolated yields.

Head‑to‑Head Evidence: Methyl 5‑Iodo‑2‑Methyl‑3‑Nitrobenzoate vs. Methyl 5‑Bromo‑2‑Methyl‑3‑Nitrobenzoate


Intrinsic Cross‑Coupling Reactivity Advantage: C–I Bond Activation Energy vs. C–Br

The rate‑determining step in Pd‑catalyzed cross‑coupling is oxidative addition of the C–X bond. The C–I bond dissociation energy is 280 kJ mol⁻¹, 66 kJ mol⁻¹ lower than the C–Br value of 346 kJ mol⁻¹ . This 19% reduction in bond strength directly translates to faster oxidative addition at room temperature or mild heating, enabling higher yields in Suzuki, Sonogashira, and related couplings .

Palladium catalysis Oxidative addition Bond dissociation energy

Steric Retardation by the Ortho‑Methyl Group: Impact on Cross‑Coupling Rate

Khaibulova et al. demonstrated that ortho‑methyl‑substituted haloarenes are less reactive in palladium‑catalyzed cross‑couplings compared to both unsubstituted and para‑substituted analogs . The steric congestion imposed by the ortho‑methyl group slows the rate‑limiting oxidative addition step. This penalty is compounded when the halogen is bromine rather than iodine, because the inherently lower reactivity of C–Br further reduces the effective coupling rate .

Steric effect o‑Methylhaloarene Reaction rate

Procurement‑Grade Pricing: Iodo vs. Bromo Analog Cost per mmol

Commercial pricing reveals a substantial cost differential. Methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate (Fluorochem F982779) is listed at £995 for 5 g (~£199/g; ~$250 USD/g) at 98% purity . In contrast, methyl 5‑bromo‑2‑methyl‑3‑nitrobenzoate (Aladdin M157910) is priced at $22.90 for 1 g ($22.90/g) at >98% purity . On a mmolar basis: target compound ≈ $0.78/mmol; bromo analog ≈ $0.084/mmol — a factor of ~9.3× premium for the iodo compound. A lower‑priced alternative (AKSci W4550) lists the bromo compound at $16/5 g ($3.20/g) , yielding an even larger cost disparity.

Procurement economics Cost efficiency Research chemical pricing

Flexibility in Cross‑Electrophile Couplings: Iodide as Limiting Reactant

A recent metallaphotoredox cross‑electrophile coupling study demonstrated that the reaction is viable with either organic bromide or iodide as the limiting reactant . Iodides, owing to their superior reactivity profile, can be employed as the stoichiometrically limiting partner, which is especially advantageous when the aryl iodide is the more precious or structurally complex fragment — a common scenario in late‑stage functionalization of pharmaceutical scaffolds .

Metallaphotoredox catalysis Late‑stage functionalization Cross‑electrophile coupling

Nitro Group Reduction without Dehalogenation: Orthogonality Preserved

The nitro group in methyl 5‑iodo‑2‑methyl‑3‑nitrobenzoate can be reduced to the primary amine (H₂, Pd/C or other reducing agents) without competing hydrodeiodination, yielding methyl 5‑iodo‑2‑methyl‑3‑aminobenzoate . This transformation preserves the C–I bond for subsequent cross‑coupling steps, enabling build‑couple‑reduce or reduce‑couple strategies that are not reliably achievable with the more labile C–Br bond under similar reduction conditions . The bromo analog is susceptible to competing debromination during catalytic hydrogenation, compromising yield and purity of the aminobenzoate intermediate .

Chemoselective reduction Nitro to amine Functional group tolerance

High‑Value Application Scenarios for Methyl 5‑Iodo‑2‑Methyl‑3‑Nitrobenzoate Driven by Its Differentiated Reactivity


Sequential Pd‑Catalyzed Biaryl Synthesis via Suzuki‑Miyaura or Sonogashira Coupling

The low C–I bond dissociation energy (280 kJ mol⁻¹) enables oxidative addition at room temperature to 60 °C, allowing sequential coupling with boronic acids or terminal alkynes to build biaryl or aryl‑alkyne architectures. The ortho‑methyl group provides steric control over regioselectivity, while the NO₂ group can be reduced post‑coupling to access amino‑biaryl scaffolds .

Late‑Stage Functionalization of Complex API Scaffolds

As demonstrated in metallaphotoredox cross‑electrophile couplings, the iodide can serve as the limiting reactant, enabling late‑stage installation of diverse C–C bonds onto a pre‑constructed pharmacophore . This is especially valuable when the iodo‑nitro‑methyl benzoate motif forms part of an advanced intermediate in drug discovery programs requiring rapid SAR exploration.

Synthesis of Orthogonally Protected 5‑Iodo‑2‑Methyl‑3‑Aminobenzoate

Selective reduction of the NO₂ group to NH₂ without loss of the C–I bond yields methyl 5‑iodo‑2‑methyl‑3‑aminobenzoate , a versatile intermediate for amide coupling, diazotization, or Sandmeyer chemistry. The orthogonality of C–I and NH₂ enables a divergent synthesis strategy where the iodine handle is reserved for a late‑stage cross‑coupling reaction.

Orthogonal Modification via NO₂ Reduction/Cross‑Coupling Sequences

The simultaneous presence of a reducible NO₂ group and a cross‑coupling‑competent C–I bond allows build‑couple‑reduce or reduce‑couple‑build strategies. This dual reactivity is leveraged in medicinal chemistry for constructing compound libraries where the methyl and amino substituents modulate pharmacokinetic properties after the biaryl core is assembled.

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